molecular formula C15H18N2O2S B392630 2-(4,4,6-TRIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)PHENYL ACETATE

2-(4,4,6-TRIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)PHENYL ACETATE

Cat. No.: B392630
M. Wt: 290.4g/mol
InChI Key: VCMNAPDSABSEFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,4,6-TRIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)PHENYL ACETATE is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by the presence of a thioxo group and an acetate ester, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4,6-TRIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)PHENYL ACETATE typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a thiourea derivative under acidic conditions.

    Introduction of the Thioxo Group: The thioxo group is introduced by treating the pyrimidine intermediate with a sulfurizing agent such as Lawesson’s reagent.

    Acetylation: The final step involves the acetylation of the phenyl group using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the thioxo group can yield thiol derivatives.

    Substitution: The acetate ester can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(4,4,6-TRIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)PHENYL ACETATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4,4,6-TRIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)PHENYL ACETATE involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The acetate ester may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(4,4,6-trimethyl-2-oxo-3,4-dihydro-1(2H)-pyrimidinyl)phenyl acetate: Similar structure but with an oxo group instead of a thioxo group.

    2-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)phenyl propionate: Similar structure but with a propionate ester instead of an acetate ester.

Uniqueness

The presence of the thioxo group in 2-(4,4,6-TRIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)PHENYL ACETATE distinguishes it from other similar compounds. This functional group imparts unique chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H18N2O2S

Molecular Weight

290.4g/mol

IUPAC Name

[2-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)phenyl] acetate

InChI

InChI=1S/C15H18N2O2S/c1-10-9-15(3,4)16-14(20)17(10)12-7-5-6-8-13(12)19-11(2)18/h5-9H,1-4H3,(H,16,20)

InChI Key

VCMNAPDSABSEFE-UHFFFAOYSA-N

SMILES

CC1=CC(NC(=S)N1C2=CC=CC=C2OC(=O)C)(C)C

Canonical SMILES

CC1=CC(NC(=S)N1C2=CC=CC=C2OC(=O)C)(C)C

Origin of Product

United States

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